tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C9H13N3O3S. It is a derivative of thiazole and carbamate, and it is often used in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method is the reaction of tert-butyl carbamate with 2-bromo-5-methylthiazole in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate for various enzymes, providing insights into their function and regulation .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable for producing a wide range of products .
Mechanism of Action
The mechanism of action of tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity. The thiazole ring and carbamate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate is unique due to its specific combination of a thiazole ring and a carbamate group. This structure imparts distinct reactivity and binding properties, making it valuable for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
tert-butyl N-[(5-carbamoyl-1,3-thiazol-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(15)13-5-7-12-4-6(17-7)8(11)14/h4H,5H2,1-3H3,(H2,11,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRKEBOMLGGNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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